2-(3-Ethynylphenyl)-1,3-dioxolane
Description
Properties
Molecular Formula |
C11H10O2 |
|---|---|
Molecular Weight |
174.20 g/mol |
IUPAC Name |
2-(3-ethynylphenyl)-1,3-dioxolane |
InChI |
InChI=1S/C11H10O2/c1-2-9-4-3-5-10(8-9)11-12-6-7-13-11/h1,3-5,8,11H,6-7H2 |
InChI Key |
PJQOKBVNXBFHQW-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CC(=CC=C1)C2OCCO2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Electronic Comparisons
The table below summarizes key structural features, molecular weights, and substituent effects of 2-(3-ethynylphenyl)-1,3-dioxolane and related compounds:
Industrial and Pharmaceutical Relevance
- Material Science : 2-(2-Thienyl)-1,3-dioxolane is used in conductive polymer synthesis due to its low hazard profile and compatibility with thiophene-based electronics .
- Drug Development : Doxophylline’s metabolic stability (95% parent compound recovery in vitro) makes it a promising bronchospasmolytic agent .
- Agrochemicals : Derivatives like 2-(3-heptanyl)-1,3-dioxolane are employed as green solvents or fragrance components due to their volatility and low toxicity .
Preparation Methods
Sonogashira Coupling: A Cornerstone Methodology
The ethynyl group is introduced via Sonogashira coupling, which connects aryl halides to terminal alkynes under palladium/copper catalysis. For 2-(3-ethynylphenyl)-1,3-dioxolane, the precursor 2-(3-iodophenyl)-1,3-dioxolane reacts with trimethylsilylacetylene (TMSA) under the following conditions:
Example Procedure :
A mixture of 2-(3-iodophenyl)-1,3-dioxolane (1.0 eq), TMSA (1.2 eq), PdCl2(PPh3)2 (5 mol%), and CuI (10 mol%) in DMF/triethylamine (3:1) was stirred at 90°C under N2 for 18 hours. The crude product was purified via column chromatography (toluene/acetone) to yield 2-(3-(trimethylsilylethynyl)phenyl)-1,3-dioxolane.
Deprotection of Trimethylsilyl (TMS) Groups
The TMS-protected ethynyl intermediate is treated with a mild base (e.g., K2CO3 in MeOH/H2O) to yield the terminal alkyne:
This step typically achieves >90% conversion, with final purification via recrystallization (CH2Cl2/n-hexane) yielding 98% purity.
Alternative Synthetic Routes
Direct Glaser Coupling of Protected Intermediates
In cases where halogenated precursors are unavailable, Glaser homo-coupling of 4-ethynylbenzaldehyde derivatives offers an alternative. For instance, 4-ethynylbenzaldehyde dimethyl acetal undergoes oxidative coupling with Cu(I)/Cu(II) chlorides in pyridine, followed by acidic cleavage of the acetal to yield dialdehydes. Adapting this method, 3-ethynylbenzaldehyde could be protected as a dioxolane and coupled to form the desired product.
Challenges :
Optimization Strategies and Industrial Scalability
Catalyst Systems
Solvent and Temperature Effects
Purity Enhancement
-
Chromatography : Silica gel (toluene/acetone) removes Pd residues.
-
Recrystallization : CH2Cl2/n-hexane yields >98% pure crystals.
Comparative Analysis of Methods
Industrial Applications and Patent Landscape
Hangzhou Cyclic PharmaTech’s patented route emphasizes scalability:
Q & A
Q. What are the optimal synthetic routes for preparing 2-(3-Ethynylphenyl)-1,3-dioxolane, and how do reaction conditions influence yield?
Methodological Answer: The synthesis of dioxolane derivatives typically involves acid-catalyzed cyclization of diols with carbonyl compounds. For this compound, a plausible route is the reaction of 3-ethynylbenzaldehyde with ethylene glycol in the presence of an acid catalyst (e.g., Amberlyst-15 or p-toluenesulfonic acid). Key parameters include:
- Temperature: 80–100°C to ensure complete acetal formation while minimizing side reactions like polymerization of the ethynyl group.
- Catalyst loading: 1–5 wt% to balance reaction rate and byproduct formation.
- Solvent: Toluene or dichloromethane to azeotropically remove water and shift equilibrium toward product formation.
Q. How can researchers purify this compound to >99% purity, and what analytical techniques validate purity?
Methodological Answer: Purification strategies include:
- Distillation: Use fractional distillation under reduced pressure (e.g., 0.1–1 mmHg) to separate the product from unreacted glycol or aldehyde.
- Chromatography: Silica gel column chromatography with hexane/ethyl acetate (4:1) as eluent.
- Crystallization: If the compound is crystalline, recrystallize from ethanol/water mixtures.
Analytical Validation:
- GC-MS: Retention time and molecular ion peak (e.g., m/z 188 [M⁺]) confirm identity.
- ¹H/¹³C NMR: Characteristic peaks for the dioxolane ring (δ 4.8–5.2 ppm for protons adjacent to oxygen) and ethynyl group (δ 2.5–3.0 ppm for sp-hybridized carbons).
- IR Spectroscopy: Absence of aldehyde C=O stretch (~1700 cm⁻¹) confirms complete reaction.
Reference: Pressure-swing distillation and GC-MS validation are documented for structurally similar dioxolanes .
Advanced Research Questions
Q. What reaction pathways dominate when this compound participates in Diels-Alder reactions, and how do computational studies predict regioselectivity?
Methodological Answer: The ethynyl group acts as a dienophile in Diels-Alder reactions. Computational modeling (e.g., DFT at B3LYP/6-31G* level) predicts:
- HOMO-LUMO Gap: A narrow gap (~6.5–7.5 eV) between the ethynyl LUMO and diene HOMO facilitates cycloaddition.
- Regioselectivity: Meta adducts may form due to steric hindrance from the dioxolane ring.
Experimental Validation:
- React with furan derivatives (e.g., 2-(furan-2-yl)-1,3-dioxolane) under thermal conditions (80°C, 24 hours). Isolate products via column chromatography and characterize via NOESY NMR to confirm stereochemistry.
Q. How should researchers resolve contradictions in reported reaction kinetics for dioxolane derivatives under varying catalytic conditions?
Methodological Answer: Discrepancies often arise from:
- Catalyst heterogeneity: For example, cationic resins (e.g., NKC-9) vs. homogeneous acids (H₂SO₄).
- Mass transfer limitations: Stirring rate and solvent viscosity in biphasic systems.
Resolution Strategy:
Replicate experiments under identical conditions (temperature, catalyst loading).
Kinetic modeling: Apply the Langmuir-Hinshelwood mechanism for heterogeneous catalysis or pseudo-first-order kinetics for homogeneous systems.
Compare activation energies via Arrhenius plots (e.g., Eₐ ≈ 45–60 kJ/mol for acid-catalyzed acetalization).
Case Study: For 1,3-dioxolane synthesis, NKC-9 resin showed 20% higher yield than H₂SO₄ due to reduced side reactions .
Q. What are the dominant byproducts during this compound synthesis, and how can they be quantified?
Methodological Answer: Common byproducts include:
- Oligomers: From ethynyl group polymerization (detected via GPC with polystyrene standards).
- Unreacted aldehyde: Traced via Schiff base tests or HPLC with UV detection (λ = 280 nm).
Mitigation:
- Add radical inhibitors (e.g., BHT) to suppress polymerization.
- Use excess ethylene glycol (1.5:1 molar ratio) to drive acetalization to completion.
Quantitative Analysis:
- GC-MS with internal standards (e.g., dodecane) to quantify residual aldehyde (<0.5% threshold).
- ¹H NMR integration of dioxolane vs. aldehyde protons.
Reference: Byproduct profiles for analogous dioxolanes are detailed in kinetic studies .
Q. How do solvent polarity and substituent effects influence the stability of this compound in long-term storage?
Methodological Answer:
- Solvent Polarity: Nonpolar solvents (e.g., hexane) enhance stability by reducing hydrolysis. In polar aprotic solvents (e.g., DMSO), the dioxolane ring may undergo acid-catalyzed cleavage.
- Substituent Effects: The electron-withdrawing ethynyl group increases ring strain, reducing thermal stability compared to alkyl-substituted dioxolanes.
Stability Protocol:
- Store under nitrogen at −20°C in amber vials with molecular sieves (3Å).
- Monitor degradation via periodic TLC (silica, hexane/EtOAc 3:1).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
